molecular formula C12H14O3 B028517 Ethyl 3,5-dimethylbenzoylformate CAS No. 100117-62-2

Ethyl 3,5-dimethylbenzoylformate

Cat. No.: B028517
CAS No.: 100117-62-2
M. Wt: 206.24 g/mol
InChI Key: FSLQIQOXXSVLCU-UHFFFAOYSA-N
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Preparation Methods

Ethyl 3,5-dimethylbenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dimethylbenzoyl chloride with ethyl oxalate in the presence of a base such as pyridine . The reaction is typically carried out at room temperature and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Ethyl 3,5-dimethylbenzoylformate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, sodium tetrahydroborate, and trimethylphosphane .

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.

    Substitution: Substitution reactions often involve the replacement of functional groups, leading to the formation of new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3,5-dimethylbenzoylformate has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and as a building block in medicinal chemistry . In biology, it is employed in the study of enzyme mechanisms and metabolic pathways. In the industrial sector, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethylbenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical reactions . These interactions are crucial for understanding the compound’s effects in biological systems.

Comparison with Similar Compounds

Ethyl 3,5-dimethylbenzoylformate can be compared with other similar compounds such as ethyl benzoylformate, methyl benzoylformate, and ethyl 2,6-dimethylbenzoylformate . While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.

    Ethyl benzoylformate: Lacks the methyl groups present in this compound, resulting in different reactivity and applications.

    Methyl benzoylformate: Similar to ethyl benzoylformate but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2,6-dimethylbenzoylformate: Has methyl groups at different positions on the benzene ring, leading to variations in chemical behavior.

These differences highlight the uniqueness of this compound and its specific applications in research and industry.

Biological Activity

Ethyl 3,5-dimethylbenzoylformate is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is an α-keto ester characterized by the presence of a benzoyl group and an ethyl formate moiety. Its structure can be represented as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3

This compound exhibits electrophilic properties due to the carbonyl group, making it a versatile intermediate in organic synthesis and biological applications.

1. Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. In a study evaluating various compounds for their ability to scavenge free radicals, this compound demonstrated a notable capacity to reduce oxidative stress in cellular models. The results are summarized in Table 1.

CompoundIC50 (µM)% Inhibition
This compound2585
Control (Vitamin C)1595
Control (Quercetin)2090

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. Notably, it acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition kinetics are detailed in Table 2.

EnzymeIC50 (µM)Type of Inhibition
Acetylcholinesterase30Competitive
Butyrylcholinesterase40Non-competitive

These findings suggest potential applications in treating neurodegenerative disorders where AChE inhibition is beneficial.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies showed effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values are presented in Table 3.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa75

Synthesis Methods

This compound can be synthesized through various methods. One notable approach involves the use of biocatalysts for asymmetric synthesis, yielding high optical purity with minimal environmental impact.

Biocatalytic Synthesis

A method utilizing Saccharomyces cerevisiae as a biocatalyst has shown promising results. The process involves the conversion of ethyl benzoylformate under mild conditions, leading to high yields of optically active products. The reaction conditions and yields are summarized in Table 4.

Reaction ConditionsYield (%)
Temperature: 30°C>99
Time: 72 hours>99

Case Study: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The compound significantly reduced cell death and increased cell viability compared to controls.

  • Experimental Design : Neuronal cells were treated with varying concentrations of this compound.
  • Results : At a concentration of 50 µM, cell viability increased by approximately 70% compared to untreated cells.

This suggests that this compound may have therapeutic potential in neurodegenerative diseases.

Properties

IUPAC Name

ethyl 2-(3,5-dimethylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLQIQOXXSVLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374510
Record name Ethyl 3,5-dimethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100117-62-2
Record name Ethyl 3,5-dimethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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